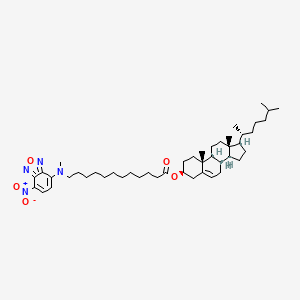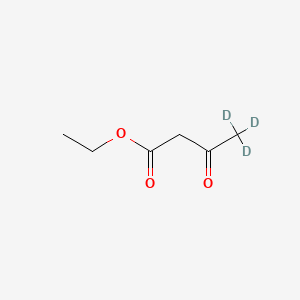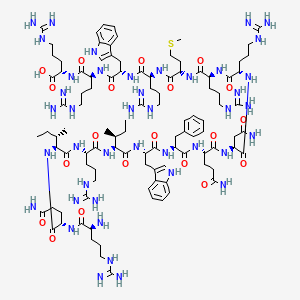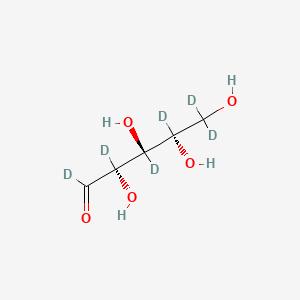
2-Fluorobenzyl olaparib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzyl olaparib-d4: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of olaparib, a well-known poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl olaparib-d4 involves multiple steps, starting with the preparation of key intermediates. One of the primary methods includes the use of phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction to introduce the fluorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of less toxic reagents and improved yields to ensure cost-effectiveness and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobenzyl olaparib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
2-Fluorobenzyl olaparib-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of olaparib.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of olaparib derivatives.
Industry: Employed in the large-scale production of deuterium-labeled drugs for research purposes
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzyl olaparib-d4 is similar to that of olaparib. It inhibits poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. By inhibiting these enzymes, the compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Comparación Con Compuestos Similares
Olaparib: The parent compound, a PARP inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness: 2-Fluorobenzyl olaparib-d4 is unique due to its deuterium labeling, which can enhance the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C24H23FN4O3 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2 |
Clave InChI |
OXEZBBMVOZEGNT-LZMSFWOYSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H] |
SMILES canónico |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
